REACTION_CXSMILES
|
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.[C:10]([O:14][C:15](C1CCC(C=O)CC1)=[O:16])([CH3:13])([CH3:12])[CH3:11].CC[CH2:27][CH2:28][N+:29](CCCC)(CCCC)CCCC.[F-].[CH2:43]1[CH2:47][O:46][CH2:45][CH2:44]1>>[C:10]([O:14][C:15]([N:29]1[CH2:45][CH2:44][CH:43]([CH:47]([OH:46])[C:3]2[S:4][CH:5]=[CH:6][N:7]=2)[CH2:27][CH2:28]1)=[O:16])([CH3:11])([CH3:12])[CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C=1SC=CN1)(C)C
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1CCC(CC1)C=O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Standard work-up and purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C=1SC=CN1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 940 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |